(2-Oxocyclododecyl) 4-methylbenzenesulfonate
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Overview
Description
(2-Oxocyclododecyl) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H28O4S It is known for its unique structure, which combines a cyclododecyl ring with a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocyclododecyl) 4-methylbenzenesulfonate typically involves the reaction of cyclododecanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Cyclododecanone+4-Methylbenzenesulfonyl chloride→(2-Oxocyclododecyl) 4-methylbenzenesulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Oxocyclododecyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
(2-Oxocyclododecyl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Oxocyclododecyl) 4-methylbenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, while the cyclododecyl ring provides hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropoxyethyl 4-methylbenzenesulfonate
- 4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate
Uniqueness
(2-Oxocyclododecyl) 4-methylbenzenesulfonate is unique due to its combination of a large cyclododecyl ring and a sulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
3667-84-3 |
---|---|
Molecular Formula |
C19H28O4S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2-oxocyclododecyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H28O4S/c1-16-12-14-17(15-13-16)24(21,22)23-19-11-9-7-5-3-2-4-6-8-10-18(19)20/h12-15,19H,2-11H2,1H3 |
InChI Key |
WKROSNASDKHTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCCCCCCCC2=O |
Origin of Product |
United States |
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